C27H25BrN4O4

Description

C27H25BrN4O4 (CAS: 534579-24-3), also known as ethyl (6Z)-6-[(2-bromobenzoyl)imino]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate, is a brominated heterocyclic compound with a molecular weight of 549.42 g/mol . Its structure features a complex tricyclic system incorporating a bromobenzoyl group, a cyclohexyl substituent, and an ester moiety.

Properties

Molecular Formula |

C27H25BrN4O4 |

|---|---|

Molecular Weight |

549.4 g/mol |

IUPAC Name |

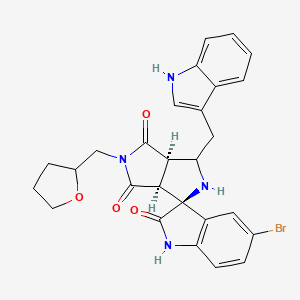

(3S,3aS,6aR)-5'-bromo-1-(1H-indol-3-ylmethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |

InChI |

InChI=1S/C27H25BrN4O4/c28-15-7-8-20-18(11-15)27(26(35)30-20)23-22(24(33)32(25(23)34)13-16-4-3-9-36-16)21(31-27)10-14-12-29-19-6-2-1-5-17(14)19/h1-2,5-8,11-12,16,21-23,29,31H,3-4,9-10,13H2,(H,30,35)/t16?,21?,22-,23+,27+/m0/s1 |

InChI Key |

DUXMQVDGJUQIIX-GDJFUATKSA-N |

Isomeric SMILES |

C1CC(OC1)CN2C(=O)[C@@H]3[C@H](C2=O)[C@@]4(C5=C(C=CC(=C5)Br)NC4=O)NC3CC6=CNC7=CC=CC=C76 |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CC6=CNC7=CC=CC=C76 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on molecular features, solubility, and bioactivity:

Table 1: Comparative Analysis of C27H25BrN4O4 and Other Brominated/Nitrogenous Compounds

Key Findings:

Molecular Complexity : this compound exhibits significantly higher molecular weight and structural complexity compared to C7H6N2O and C6H5BBrClO2, which may limit its solubility and synthetic accessibility .

Solubility Trends : The benzoxazole derivative (C7H6N2O) shows the highest solubility (1.55 mg/mL), likely due to its smaller size and polar nitro group, whereas the boronic acid derivative (C6H5BBrClO2) has lower solubility (0.24 mg/mL), attributed to its halogenated aromatic system .

Bioactivity: C7H6N2O acts as a CYP1A2 inhibitor, a property relevant in drug-drug interaction studies, while C6H5BBrClO2 lacks enzyme inhibition but demonstrates high gastrointestinal absorption .

Synthetic Accessibility : C6H5BBrClO2 has a synthetic accessibility score of 2.07 (lower scores indicate easier synthesis), whereas this compound’s tricyclic structure implies higher synthetic complexity, though exact metrics are unavailable .

Biological Activity

C27H25BrN4O4 is a complex organic compound with potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula this compound indicates a compound with significant structural complexity. It contains:

- Bromine (Br) : Often associated with enhanced biological activity.

- Nitrogen (N) : Indicative of potential interactions with biological targets, such as enzymes and receptors.

- Oxygen (O) : Suggests the possibility of forming hydrogen bonds, influencing solubility and binding affinity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. For instance, similar compounds have shown effectiveness as acetylcholinesterase (AChE) inhibitors, which are crucial in treating Alzheimer's disease by preventing the breakdown of acetylcholine .

- Antibacterial Activity : Compounds with similar structures have demonstrated antibacterial properties against both gram-positive and gram-negative bacteria. The presence of the bromine atom can enhance membrane permeability, allowing for better interaction with bacterial cells .

- Binding Interactions : Studies suggest that the compound may exhibit strong binding interactions with proteins such as bovine serum albumin (BSA), which is essential for understanding its pharmacokinetics and bioavailability .

Biological Activity Data

The following table summarizes the biological activities associated with compounds structurally related to this compound:

| Activity Type | Description | IC50 Values (µM) |

|---|---|---|

| Acetylcholinesterase Inhibition | Inhibits the enzyme responsible for breaking down acetylcholine | 0.63 - 6.28 |

| Urease Inhibition | Effective against urease, an enzyme linked to various infections | 1.13 - 2.39 |

| Antibacterial Activity | Moderate to strong activity against Salmonella typhi and Bacillus subtilis | Varies by strain |

Case Study 1: Antibacterial Efficacy

A study evaluated several derivatives of compounds similar to this compound for their antibacterial efficacy. The results indicated that certain derivatives exhibited significant activity against Salmonella typhi and Bacillus subtilis, suggesting that modifications in structure could lead to enhanced antibacterial properties .

Case Study 2: Enzyme Inhibition Profile

Research on enzyme inhibition revealed that derivatives of this compound displayed strong inhibitory effects on AChE and urease. The most potent compounds had IC50 values significantly lower than the reference standard thiourea, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease and urinary tract infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.